molecular formula C16H20ClN5O2 B1672595 Fentrazamide CAS No. 158237-07-1

Fentrazamide

Cat. No.: B1672595
CAS No.: 158237-07-1
M. Wt: 349.81 g/mol
InChI Key: LLQPHQFNMLZJMP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Fentrazamide plays a crucial role in biochemical reactions by inhibiting the elongation of VLCFAs . It interacts with enzymes involved in fatty acid metabolism, such as those in the microsomal fractions of plants . The inhibition of VLCFA synthesis leads to a reduction in cell membrane integrity and function, ultimately causing cell death in susceptible plants . This compound also affects protein metabolism by reducing soluble protein content, which further contributes to its herbicidal activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In plants, it shows marked phytotoxic activity, particularly in early watergrass, by reducing the total dry weight and inhibiting cell division . The compound influences cell signaling pathways by disrupting fatty acid elongation, leading to altered gene expression and cellular metabolism . This compound’s impact on protein metabolism results in the degradation of proteins, which is more pronounced in target weeds compared to rice .

Molecular Mechanism

At the molecular level, this compound inhibits the elongation of VLCFAs by binding to and inhibiting specific enzymes involved in this process . This inhibition disrupts the synthesis of essential fatty acids required for cell membrane formation and function . Additionally, this compound reduces the incorporation of amino acids into proteins, leading to decreased protein synthesis and increased protein degradation . These molecular interactions collectively contribute to the herbicidal activity of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable and persistent in water systems but less so in soil . Over time, this compound’s herbicidal activity remains effective, with long-term studies showing sustained inhibition of target weeds . Its stability and degradation can vary depending on environmental conditions, which may influence its long-term efficacy .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. At lower doses, this compound exhibits selective herbicidal activity with minimal toxicity to non-target organisms . At higher doses, it can cause adverse effects, including toxicity to aquatic organisms and birds . These findings highlight the importance of optimizing dosage to achieve effective weed control while minimizing environmental impact.

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid synthesis and protein metabolism . It interacts with enzymes responsible for VLCFA elongation, leading to the accumulation of intermediate metabolites and disruption of normal metabolic flux . The compound’s impact on protein metabolism results in altered levels of soluble proteins and amino acids, further contributing to its herbicidal activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues, such as meristematic areas, enhance its effectiveness in inhibiting cell division and growth in target weeds .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and microsomal fractions, where it interacts with enzymes involved in fatty acid elongation . This localization allows this compound to effectively inhibit VLCFA synthesis and disrupt cell membrane formation . Additionally, its presence in specific subcellular compartments enhances its herbicidal activity by targeting essential cellular processes.

Properties

IUPAC Name

4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2/c1-2-20(12-8-4-3-5-9-12)15(23)22-16(24)21(18-19-22)14-11-7-6-10-13(14)17/h6-7,10-12H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQPHQFNMLZJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057988
Record name Fentrazamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158237-07-1
Record name Fentrazamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158237-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fentrazamide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158237071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fentrazamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENTRAZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HHK5TA5DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-(2-chlorophenyl)-5(4H)-tetrazolinone (2 g) and potassium carbonate (1.68 g) were suspended in acetonitrile (30 ml), followed by fifteen minutes heating under refluxing. After cooling, N-cyclohexyl-N-ethylcarbamoyl chloride (2.31 g) was added to the reaction mixture, followed by a further five-hour heating under refluxing. The resulting mixture was filtered and the filtrate was evaporated under reduced pressure, and the resulting residue was subjected to flush column chromatography (hexane:ethylacetate=5:2), to obtain the desired 1-(2-chlorophenyl)-4-(N-cyclohexyl-N-ethylcarbamoyl)- 5(4H)-tetrazolinone (3.02 g) having a m.p. in the range of from 77.5° to 79.5° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Fentrazamide disrupts protein metabolism in susceptible plants, ultimately leading to the degradation of proteins. [] While it shows some inhibition of fatty acid elongation, this effect is less pronounced than its impact on protein degradation. []

A: Research suggests that this compound does not directly inhibit cell division. Studies on leek roots showed no effect on cell division even at high concentrations (100 μM). []

ANone: The molecular formula of this compound is C16H20ClN5O2, and its molecular weight is 349.82 g/mol.

A: Studies on 1-phenyl-5(4H)-4-dialkylcarbamoyltetrazolinones, the class to which this compound belongs, reveal key structural features for activity: []

    A: Soil thick-layer chromatography suggests a correlation between good crop compatibility and the mobility of carbamoyltetrazolinones in paddy soil. []

    A: Research suggests effective weed control at rates ranging from 120 g/ha to 250 g/ha. [, ]

    ANone: this compound effectively controls various weed species, including:

    • Echinochloa crus-galli (barnyardgrass) [, , , , , ]
    • Monochoria vaginalis [, , , , ]
    • Scirpus juncoides [, , ]
    • Bidens tripartita []
    • Echinochloa oryzicola [, ]
    • Fimbristylis miliacea []
    • Cyperus difformis []
    • Blyxa aubertii []
    • Chara braunii []
    • Leptochloa chinensis []
    • Lindernia dubia []
    • Rotala indica []

    A: While the research papers do not directly report resistance to this compound itself, they highlight the increasing prevalence of weed resistance to other herbicide classes, particularly sulfonylureas (SUs) and ACCase inhibitors. [, , , , ] This underscores the importance of resistance monitoring and integrated weed management strategies.

    A: A study on the dissipation of this compound in soil and water utilized the following methods: []

      A: this compound degrades rapidly under anaerobic conditions. In a study, no residues were detected in soil after 100 days and in water after 35 days of application. []

      A: The half-life of this compound in soil was 9.06 days, and in water, it was 3.66 days, under the specific conditions of the study. []

      A: No, this compound residues were not detected in soil, rice grain, or rice straw at harvest in the study. []

      A: The analytical method used in the dissipation study demonstrated: []

        ANone: The research papers highlight several alternative herbicides and strategies, particularly for managing potential resistance:

        • Alternative modes of action:
          • Oxadiazon [, , , , , , ]
          • Pretilachlor [, , , , ]
          • Bromobutide [, ]
          • Pyrazosulfuron-ethyl (often in combination with other herbicides) [, , , , , , ]
          • Mefenacet [, , , , , ]
          • Benzobicyclon [, , , , ]
          • Mesotrione [, , ]
        • Sequential herbicide applications: This approach involves using herbicides with different modes of action in sequence to prevent the buildup of resistance. [, , ]

        A: this compound was developed as a new class of herbicide (carbamoyltetrazolinone) by Bayer in the late 1990s. [, ] It was first registered for use in rice paddies in Japan in 2000. []

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